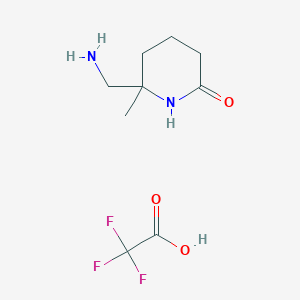

6-(Aminomethyl)-6-methylpiperidin-2-one;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Amino acids are the building blocks of all peptides and proteins and determine many of their important properties . They are colorless, crystalline substances . Most amino acids are tasteless but some are sweet (e.g., Glycine, Alanine) and some are bitter (e.g., Arginine) .

Synthesis Analysis

The synthesis of amino acids often involves various borylation approaches . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis

Amino acids possess an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom, called an α-carbon . The α-amino acids differ from one another by distinct R-groups (referred to as side chains) that are attached to the same α-carbon .Chemical Reactions Analysis

Amino acids can act as both acid and base due to their dipolar i.e. zwitterion nature . They can undergo various chemical reactions, important for identification and analysis of amino acids in protein .Physical and Chemical Properties Analysis

Amino acids have high melting points (200-300°C) due to ionic property . Their solubility depends upon polarity, iso-electric point, nature of solvent (pH), and temperature . They are soluble in water and ethanol (i.e., polar solvents) and insoluble in non-polar solvents like benzene, ether, etc .Wissenschaftliche Forschungsanwendungen

Material Science and Biochemistry

The application of 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid showcases its importance in material science and biochemistry. It serves as an effective β-turn and 310/α-helix inducer in peptides, demonstrating utility as a rigid electron spin resonance probe and fluorescence quencher, highlighting its versatility in research applications (Toniolo, Crisma, & Formaggio, 1998).

Medicinal Chemistry

In the realm of medicinal chemistry, trifluoroacetic acid is instrumental in synthesizing complex salts and facilitating reactions that lead to the development of heterotrimetallic compounds. These compounds exhibit metal-to-ligand charge-transfer excitations, which can sensitize near-infrared emission from lanthanide ions, opening new avenues for research in luminescence and potential therapeutic applications (Pope, Coe, Faulkner, & Laye, 2005).

Analytical Chemistry

Analytically, trifluoroacetic acid has been utilized to enhance electrospray ionization mass spectrometry sensitivity for biopharmaceutical characterization. The addition of simple additives like glycine to trifluoroacetic acid-containing mobile phases significantly mitigates ion suppression, boosting mass spectrometry responses without compromising chromatographic performance (Mao, Kleinberg, Zhao, Raidas, & Li, 2020).

Wirkmechanismus

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes for EN300-7354697 remain to be elucidated.

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects . The specific pathways and downstream effects influenced by EN300-7354697 are subjects of ongoing research.

Pharmacokinetics

Pharmacokinetic studies help predict and understand the time course of these properties in the body . These properties impact the bioavailability of the compound, which is crucial for its therapeutic effect.

Result of Action

Similar compounds have been found to exert significant effects on the central nervous system

Safety and Hazards

Zukünftige Richtungen

The integration of boronic acid with peptides has led to broad applications, including the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surfaces, delivery of siRNAs, development of pH-responsive devices, and recognition of RNA or bacterial surfaces . This field is expected to continue to grow and evolve.

Eigenschaften

IUPAC Name |

6-(aminomethyl)-6-methylpiperidin-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.C2HF3O2/c1-7(5-8)4-2-3-6(10)9-7;3-2(4,5)1(6)7/h2-5,8H2,1H3,(H,9,10);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZKJCOTRYUHKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=O)N1)CN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2883585.png)

![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-nitrobenzamide](/img/structure/B2883587.png)

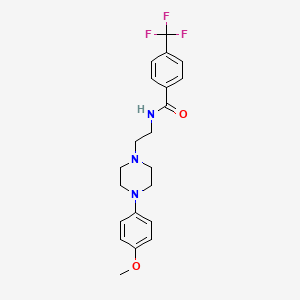

![N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2883588.png)

![N-(4-fluorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2883590.png)

![N-(2,4-dimethylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2883595.png)

![2-{[2-(4-ETHYLPHENYL)-5-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE](/img/structure/B2883596.png)

![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B2883599.png)

![N-methyl-1-[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B2883607.png)